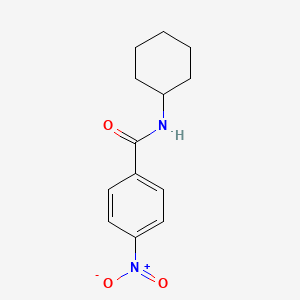

N-cyclohexyl-4-nitrobenzamide

描述

Context within Benzamide (B126) Chemistry and Nitro-substituted Aromatic Compounds

The chemical identity of N-cyclohexyl-4-nitrobenzamide is best understood by examining its constituent parts: the benzamide core and the nitro-substituted aromatic ring.

Benzamide Chemistry: Benzamides are a class of compounds derived from benzoic acid and ammonia (B1221849) or amines. The benzamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational component in numerous pharmacologically active agents. researchgate.net Its structural rigidity, combined with the ability of the amide group to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), allows for specific interactions with biological targets like enzymes and receptors. mdpi.com The versatility of the benzamide structure permits extensive chemical modification at both the aromatic ring and the amide nitrogen, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. mdpi.com N-substituted benzamides have been investigated for a wide range of biological activities, including anticancer and anti-inflammatory properties. iucr.org

Nitro-substituted Aromatic Compounds: Aromatic nitro compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. numberanalytics.com The nitro group is strongly electron-withdrawing due to both inductive and resonance effects. scielo.brwikipedia.org This property significantly influences the chemical reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution and less reactive towards electrophilic aromatic substitution. scielo.brwikipedia.org In the context of drug design, the nitro group is a well-known pharmacophore found in various antibacterial, antiprotozoal, and anticancer drugs. scielo.brnih.gov Its biological effects are often linked to its reduction within cells to form reactive intermediates that can interact with cellular macromolecules. scielo.brevitachem.com Aromatic nitro compounds are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals, primarily because the nitro group can be readily reduced to an amino group (R-NH₂), a key functional group in many bioactive molecules. numberanalytics.com

This compound thus merges these two chemical domains. The benzamide moiety provides a stable, conformationally defined backbone capable of hydrogen bonding, while the para-nitro group acts as a powerful electron-withdrawing group, modulating the electronic properties of the entire molecule. scielo.br The N-cyclohexyl group introduces a bulky, hydrophobic (lipophilic) component, which can influence the compound's solubility and its ability to engage in hydrophobic interactions with biological targets. solubilityofthings.com

Contemporary Research Significance and Scope

The primary significance of this compound in contemporary research lies in its role as a versatile synthetic intermediate and a molecular building block. chemsrc.com Its structure is strategically designed for further chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

Role in Organic Synthesis: Research applications of this compound are centered on its utility in constructing more complex molecular architectures. It serves as a readily available starting material for synthesizing a variety of other compounds. chemsrc.com A key reaction is the reduction of the nitro group to an amine, which transforms the molecule into N-cyclohexyl-4-aminobenzamide. This resulting amino group can then undergo a wide array of subsequent reactions, such as diazotization, acylation, or alkylation, to build more elaborate structures. The synthesis of this compound itself is typically achieved through the amidation of 4-nitrobenzoic acid or its acyl chloride derivative with cyclohexylamine (B46788). chemsrc.comiucr.orglookchemmall.com

Significance in Medicinal Chemistry Research: While specific, direct biological activities for this compound are not extensively documented in dedicated studies, its structural components are present in many molecules of pharmacological interest. Compounds featuring the nitrobenzamide motif are explored for a range of therapeutic applications. nih.govevitachem.com For instance, related nitrobenzamides serve as precursors for synthesizing compounds with potential antimicrobial and anticancer properties. evitachem.com The general class of N-substituted benzamides has been investigated for inhibiting specific enzymes or modulating inflammatory pathways. iucr.org Therefore, this compound is a valuable tool for medicinal chemists to synthesize libraries of novel compounds for biological screening. By modifying the core structure, researchers can explore structure-activity relationships (SAR) to develop new therapeutic leads.

Applications in Material Science: The rigid, well-defined structure of benzamide derivatives also lends them to applications in material science. The potential for strong intermolecular hydrogen bonding can lead to the formation of ordered crystalline structures. nih.gov While not a primary focus, compounds like this compound could be explored for the development of novel organic materials with specific optical or electronic properties. evitachem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-cyclohexyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h6-9,11H,1-5H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVQWDFETIJLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996560 | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-46-9 | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7506-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of N Cyclohexyl 4 Nitrobenzamide

Single Crystal X-ray Diffraction Studies

Elucidation of Crystal Packing and Supramolecular Architectures

An analysis of the crystal structure of N-cyclohexyl-4-nitrobenzamide would reveal how individual molecules are arranged in the solid state. This includes identifying the unit cell parameters and the symmetry operations that describe the crystal lattice. Understanding the crystal packing is essential for comprehending the supramolecular architecture, which is the organization of molecules into larger, non-covalently bonded assemblies.

Detailed Analysis of Molecular Conformations (e.g., Cyclohexane (B81311) Ring Puckering, Phenyl Ring Twist)

Within the crystal structure, the precise conformation of the this compound molecule would be determined. This would involve a detailed analysis of the puckering of the cyclohexane ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also quantify the twist of the phenyl ring relative to the amide plane, which can be influenced by electronic effects and intermolecular interactions.

Torsion Angle Characterization and Planarity of Functional Moieties

Key torsion angles within the molecule would be measured to define its three-dimensional shape. These would include the angles describing the orientation of the cyclohexyl group relative to the amide linkage and the rotation around the bond connecting the phenyl ring to the carbonyl group. The planarity of the benzamide (B126) and nitro functional groups would also be assessed.

Intermolecular Interactions and Hydrogen Bonding Network Analysis (e.g., C–H···O Interactions, N–H···S Interactions)

A critical aspect of the crystal structure analysis would be the identification and characterization of intermolecular interactions. These non-covalent forces, such as hydrogen bonds and van der Waals interactions, govern the crystal packing and influence the physical properties of the compound. For this compound, potential N–H···O hydrogen bonds involving the amide proton and the oxygen atoms of the nitro or carbonyl groups would be of particular interest. Other weaker interactions, such as C–H···O contacts, would also be analyzed to provide a complete picture of the hydrogen bonding network. The presence of any N–H···S interactions would be contingent on the presence of sulfur in the crystal structure, which is not a constituent element of this compound.

Spectroscopic Characterization for Molecular Architecture Assignment

Spectroscopic techniques, particularly NMR, provide valuable information about the molecular structure in solution, complementing the solid-state data from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would provide detailed information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Advanced NMR techniques, such as COSY, HSQC, and HMBC, could be used to further elucidate the connectivity and spatial relationships between atoms.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent bands will be associated with the amide and nitro functionalities. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, will be a strong, sharp absorption typically found between 1630 and 1680 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is expected in the range of 1510-1570 cm⁻¹.

The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~ 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | ~ 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Cyclohexyl Ring | ~ 2850 - 2950 | Strong |

| C=O Stretch (Amide I) | Amide | ~ 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | ~ 1510 - 1570 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Group | ~ 1500 - 1570 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | ~ 1450 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-nitrobenzamide (B147303) chromophore.

The presence of the conjugated system of the benzene (B151609) ring, the carbonyl group, and the nitro group will give rise to characteristic absorption bands. A strong absorption band corresponding to a π → π* transition of the conjugated aromatic system is expected at a lower wavelength, likely in the range of 200-250 nm. The nitro group, being a strong chromophore, will significantly influence the spectrum. A second, typically less intense, band at a longer wavelength, possibly in the range of 260-300 nm, can be attributed to an n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* | Conjugated Aromatic System | ~ 200 - 250 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight (248.28 g/mol ). The fragmentation of the molecular ion will provide valuable structural information.

A common fragmentation pathway for amides is the α-cleavage, which in this case would involve the cleavage of the bond between the carbonyl carbon and the aromatic ring or the bond between the carbonyl carbon and the nitrogen atom. Cleavage of the C-N bond would lead to the formation of a 4-nitrobenzoyl cation. Another likely fragmentation is the McLafferty rearrangement, if a transferable gamma-hydrogen is available on the cyclohexyl ring, which would result in the loss of a neutral alkene fragment.

Fragmentation of the cyclohexyl ring is also expected, leading to a series of peaks corresponding to the loss of alkyl fragments. The 4-nitrophenyl group can also fragment, for instance, by the loss of NO₂ or NO.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 248 | [M]⁺˙ (Molecular Ion) |

| 150 | [O₂NC₆H₄CO]⁺ |

| 120 | [C₆H₄CO]⁺ |

| 99 | [C₆H₁₁NH₂]⁺˙ |

| 83 | [C₆H₁₁]⁺ |

Computational and Theoretical Investigations of N Cyclohexyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular properties. By modeling the electron density, DFT methods can elucidate the geometric and electronic characteristics of N-cyclohexyl-4-nitrobenzamide.

Geometry Optimization and Energy Minimization Studies

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process is crucial for determining the preferred conformation of the cyclohexyl ring (typically a chair conformation), the planarity of the amide group, and the relative orientation of the cyclohexyl and 4-nitrophenyl moieties.

Energy minimization calculations, often performed using gradient-based optimization algorithms, systematically adjust the atomic coordinates to reduce the net inter-atomic forces to nearly zero. This process yields the equilibrium geometry of the molecule. Due to the lack of specific published computational studies on this compound, the following table presents illustrative data for key geometric parameters, based on typical values for similar molecular fragments.

Table 1: Illustrative Optimized Geometric Parameters for this compound This data is for illustrative purposes and is based on typical values for the functional groups present.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O (Amide) | 1.24 |

| C-N (Amide) | 1.35 |

| N-H (Amide) | 1.01 |

| C-C (Aromatic) | 1.39 - 1.41 |

| C-N (Nitro) | 1.48 |

| N=O (Nitro) | 1.22 |

| C-C (Cyclohexyl) | 1.53 - 1.54 |

| **Bond Angles (°) ** | |

| O=C-N (Amide) | 123 |

| C-N-H (Amide) | 121 |

| C-C-N (Nitro) | 119 |

| O=N=O (Nitro) | 124 |

| **Dihedral Angles (°) ** |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which is likely localized on the nitroaromatic ring. The HOMO, in contrast, may have significant contributions from the amide linkage and the cyclohexyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound This data is for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

DFT calculations are a powerful tool for predicting various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental data.

This comparison serves as a validation of the computational methodology and the calculated structure. For this compound, key vibrational modes would include the N-H and C=O stretching of the amide group, the symmetric and asymmetric stretching of the nitro group, and the C-H stretching of the cyclohexyl and aromatic rings. While specific experimental spectra for this compound are not widely published, a comparative analysis would be a critical step in a full computational study.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space.

For a molecule like this compound with a flexible cyclohexyl ring and rotation around the amide bonds, MD simulations can reveal the different accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules or biological targets, as its shape can fluctuate.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the molecule is greater than the contribution from all other molecules.

By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular interactions. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions appear as distinct patterns in the fingerprint plot. For this compound, one would expect to see significant contributions from H···H, O···H, and C···H contacts, reflecting the prevalence of van der Waals forces and potential hydrogen bonding involving the amide and nitro groups.

Quantum Chemical Descriptors for Reactivity and Stability Assessment

From the results of DFT calculations, a range of quantum chemical descriptors can be derived to further quantify the reactivity and stability of this compound. These descriptors provide a numerical basis for understanding the molecule's chemical behavior.

Table 3: Illustrative Quantum Chemical Descriptors for this compound This data is for illustrative purposes and is derived from the illustrative HOMO and LUMO energies.

| Descriptor | Definition | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.85 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 2.45 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.65 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.20 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.227 eV-1 |

These descriptors provide a framework for predicting how this compound might behave in different chemical environments. For instance, its electrophilicity index suggests its propensity to accept electrons, a characteristic enhanced by the presence of the nitro group.

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

The exploration of a compound's biological activity is greatly enhanced by computational and theoretical methods. For this compound, molecular modeling serves as a powerful tool to understand its interactions with biological targets and to predict how structural modifications might influence its efficacy. Structure-Activity Relationship (SAR) studies, underpinned by molecular modeling, aim to identify the key chemical features that are essential for the compound's biological effects.

At the core of SAR is the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically altering parts of the this compound molecule and observing the corresponding changes in activity, researchers can build a predictive model. This model can then guide the design of new, potentially more potent and selective analogs.

A typical computational SAR study of this compound would involve a multi-faceted approach, including quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and molecular docking simulations. These techniques help to elucidate the roles of the three main components of the molecule: the 4-nitrobenzamide (B147303) core, the amide linker, and the N-cyclohexyl substituent.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogs, a QSAR study would involve calculating a variety of molecular descriptors that quantify different physicochemical properties. These descriptors can be categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: The nitro group (-NO₂) at the para-position of the benzene (B151609) ring is a strong electron-withdrawing group. iu.edu Its presence significantly influences the electron distribution of the entire aromatic system. Descriptors such as Hammett constants (σ), dipole moment, and electrostatic potential maps would be calculated to quantify this effect. Variations in the position and nature of electron-withdrawing or electron-donating groups on the benzene ring would be expected to alter the binding affinity of the molecule to its target. nih.gov

Steric Descriptors: The size and shape of the N-cyclohexyl group are critical for its interaction with a biological target. nih.gov Steric parameters like molar refractivity (MR) and Taft steric parameters (Es) would be used to model the bulk of this substituent. Replacing the cyclohexyl ring with smaller or larger alkyl or aryl groups would directly impact these descriptors and, consequently, the biological activity.

A hypothetical QSAR study might generate a dataset similar to the one presented in the interactive table below, which illustrates how variations in substituents could affect biological activity, represented here as IC₅₀ (the concentration required for 50% inhibition).

| Compound ID | R1 (N-substituent) | R2 (Aromatic Substituent) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted IC₅₀ (µM) |

| 1 | Cyclohexyl | 4-NO₂ | 3.5 | 65.2 | 0.78 | 5.2 |

| 2 | Methyl | 4-NO₂ | 1.8 | 45.1 | 0.78 | 15.8 |

| 3 | Phenyl | 4-NO₂ | 3.2 | 70.5 | 0.78 | 8.1 |

| 4 | Cyclohexyl | H | 3.1 | 60.0 | 0.00 | 25.5 |

| 5 | Cyclohexyl | 4-Cl | 3.8 | 68.0 | 0.23 | 12.3 |

| 6 | Cyclohexyl | 4-OCH₃ | 3.3 | 70.1 | -0.27 | 30.1 |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor (the oxygen atoms of the nitro group and the carbonyl group).

A hydrogen bond donor (the amide N-H).

An aromatic ring feature.

A hydrophobic feature (the cyclohexyl ring).

By comparing the pharmacophore of this compound with that of other active compounds, researchers can understand the common features required for activity. This information is invaluable for designing new molecules that fit the pharmacophore and are therefore more likely to be active.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking studies would be performed to visualize its binding mode within the active site of a target protein. These simulations can reveal key interactions, such as hydrogen bonds between the amide or nitro groups and amino acid residues, or hydrophobic interactions involving the cyclohexyl and phenyl rings. nih.gov

The results of docking studies can provide a structural basis for the observed SAR. For example, if the cyclohexyl group is shown to fit snugly into a hydrophobic pocket, this would explain why analogs with smaller or more polar substituents at this position are less active. Similarly, the orientation of the nitro group could be critical for forming specific hydrogen bonds that anchor the ligand in the active site.

The following interactive table presents hypothetical docking scores and key interactions for a series of this compound analogs with a putative target protein. A more negative docking score generally indicates a more favorable binding interaction.

| Compound ID | N-substituent | Aromatic Substituent | Docking Score (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Interactions |

| 1 | Cyclohexyl | 4-NO₂ | -8.5 | Amide N-H with Asp120, Nitro O with Arg85 | Cyclohexyl with Leu50, Phenyl with Phe90 |

| 2 | Methyl | 4-NO₂ | -6.2 | Amide N-H with Asp120, Nitro O with Arg85 | Phenyl with Phe90 |

| 3 | Phenyl | 4-NO₂ | -7.8 | Amide N-H with Asp120, Nitro O with Arg85 | Phenyl with Phe90, N-phenyl with Val45 |

| 4 | Cyclohexyl | H | -6.9 | Amide N-H with Asp120 | Cyclohexyl with Leu50, Phenyl with Phe90 |

| 5 | Cyclohexyl | 4-Cl | -8.1 | Amide N-H with Asp120 | Cyclohexyl with Leu50, Phenyl with Phe90 |

| 6 | Cyclohexyl | 4-OCH₃ | -7.5 | Amide N-H with Asp120 | Cyclohexyl with Leu50, Phenyl with Phe90 |

Chemical Reactivity and Mechanistic Studies of N Cyclohexyl 4 Nitrobenzamide

Reactivity of the Nitro Group: Reduction Pathways

The nitro group is a versatile functional group that can undergo reduction to various other nitrogen-containing moieties. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. For N-cyclohexyl-4-nitrobenzamide, the primary reactive site on the nitro group is the nitrogen atom, which can be reduced to an amine, hydroxylamine (B1172632), or other intermediates depending on the reducing agent and reaction conditions.

A common and efficient method for the reduction of aromatic nitro groups is catalytic hydrogenation . This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas (H₂). commonorganicchemistry.com The reaction proceeds through a series of intermediates, ultimately yielding the corresponding aniline (B41778) derivative. For this compound, this would result in the formation of N-cyclohexyl-4-aminobenzamide.

Another widely used method for nitro group reduction is the use of metals in acidic media . Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provide a mild and effective means of reducing nitro groups to amines. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another reagent that can achieve this transformation under milder conditions, which can be advantageous when other reducible functional groups are present in the molecule.

The choice of reducing agent can also allow for the selective reduction to intermediate products. For instance, under specific conditions, the reduction of aromatic nitro compounds can be stopped at the hydroxylamine stage.

Below is a table summarizing potential reduction pathways for the nitro group of this compound based on common methods for reducing aromatic nitro compounds.

| Reagent/Condition | Product | Notes |

| H₂, Pd/C | N-cyclohexyl-4-aminobenzamide | A common and efficient method for complete reduction to the amine. commonorganicchemistry.com |

| H₂, Raney Nickel | N-cyclohexyl-4-aminobenzamide | An alternative to Pd/C, particularly useful if dehalogenation is a concern in related substrates. commonorganicchemistry.com |

| Fe, Acid (e.g., Acetic Acid) | N-cyclohexyl-4-aminobenzamide | A mild and cost-effective method. |

| Zn, Acid (e.g., Acetic Acid) | N-cyclohexyl-4-aminobenzamide | Another mild metal-acid reduction system. commonorganicchemistry.com |

| SnCl₂ | N-cyclohexyl-4-aminobenzamide | A mild reducing agent suitable for substrates with other reducible groups. |

It is important to note that while metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents, they are generally not used for the reduction of aromatic nitro compounds to anilines as they tend to produce azo compounds. commonorganicchemistry.com

Reactivity of the Amide Linkage: Stability and Cleavage Mechanisms

The amide bond is a robust functional group, and its hydrolysis is typically slow, requiring harsh conditions such as heating with aqueous acid or base. jove.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. jove.commasterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a good leaving group (in its protonated form) results in the formation of the corresponding carboxylic acid. jove.commasterorganicchemistry.com For this compound, this would yield 4-nitrobenzoic acid and cyclohexylammonium ion.

The general mechanism for acid-catalyzed amide hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Deprotonation of the water moiety.

Protonation of the nitrogen atom.

Elimination of the amine.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid. masterorganicchemistry.com

Base-Promoted Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. jove.comyoutube.com The subsequent elimination of the amide anion is generally unfavorable due to its high basicity. However, this step is driven forward by a rapid deprotonation of the carboxylic acid formed, which is an irreversible acid-base reaction. chemistrysteps.com The final products are the carboxylate salt and the amine. Acidification of the reaction mixture is required to obtain the free carboxylic acid. jove.com In the case of this compound, basic hydrolysis would produce 4-nitrobenzoate (B1230335) and cyclohexylamine (B46788).

The general mechanism for base-promoted amide hydrolysis is:

Nucleophilic attack by hydroxide on the carbonyl carbon.

Elimination of the amide anion.

Deprotonation of the carboxylic acid by the amide anion. chemistrysteps.com

The stability of the amide bond in this compound is expected to be significant, requiring elevated temperatures and strong acidic or basic conditions for cleavage.

Influence of Molecular Structure on Reaction Kinetics and Selectivity

The reactivity of this compound is influenced by both the electronic properties of the substituted benzene (B151609) ring and the steric bulk of the cyclohexyl group.

Electronic Effects: The 4-nitro group is a strong electron-withdrawing group. This has several consequences for the reactivity of the molecule.

Reactivity of the Amide Linkage: The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon in the amide linkage. This would be expected to increase the rate of nucleophilic attack, and therefore, the rate of hydrolysis compared to an unsubstituted benzamide (B126). researchgate.net

Reactivity of the Benzene Ring: The nitro group is deactivating and meta-directing for electrophilic aromatic substitution reactions. However, it activates the benzene ring towards nucleophilic aromatic substitution, although this is less common than reactions at the nitro and amide groups.

Steric Effects: The cyclohexyl group attached to the amide nitrogen is a bulky substituent.

Amide Bond Stability: The steric hindrance provided by the cyclohexyl group can shield the carbonyl carbon from nucleophilic attack, potentially slowing down the rate of hydrolysis compared to a less sterically hindered N-alkyl amide. acs.org

Reaction Selectivity: In reactions where multiple sites could potentially react, the steric bulk of the cyclohexyl group could direct the reaction to a less hindered position.

A quantitative evaluation of the inductive and steric effects of N-substituents on amide hydrolysis has been demonstrated through kinetic analysis using the Taft equation in studies of other N-substituted amides. acs.org Such an analysis for this compound would provide a more precise understanding of how its structure influences its reactivity.

Role of Hydrogen Bonding in Molecular Interactions

Hydrogen bonding plays a crucial role in the solid-state structure and intermolecular interactions of amides. In this compound, the amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

In the solid state, it is highly probable that this compound molecules will engage in intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another, forming chains or more complex networks. nih.govresearchgate.netnih.gov This type of hydrogen bonding is a common feature in the crystal structures of benzamides. nih.govresearchgate.netnih.gov The anti-disposition of the N-H and carbonyl groups facilitates the formation of these supramolecular chains. nih.gov

The nitro group also contains two oxygen atoms that can act as hydrogen bond acceptors. While less common than the amide-amide hydrogen bonding, there is a possibility of weaker C-H---O interactions involving the aromatic or cyclohexyl C-H bonds and the nitro group oxygens.

The conformation of the molecule, specifically the torsion angle between the benzene ring and the amide group, will also be influenced by these hydrogen bonding interactions. nih.govresearchgate.net The presence of strong intermolecular hydrogen bonds contributes to the stability of the crystal lattice and can influence the physical properties of the compound, such as its melting point and solubility.

Synthesis and Structural Studies of N Cyclohexyl 4 Nitrobenzamide Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of derivatives based on the N-cyclohexyl-4-nitrobenzamide scaffold is guided by established principles of medicinal and materials chemistry. The primary goal of structural modification is often to enhance or alter the compound's biological activity or physical properties. For instance, in the context of developing new therapeutic agents, modifications are strategically made to improve interactions with biological targets.

Key areas of the this compound molecule that are targeted for modification include the aromatic ring and the N-substituent. The nitro group on the benzene (B151609) ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. Preliminary structure-activity relationship (SAR) studies on related N-substituted benzamide (B126) derivatives have indicated that the presence of a nitro group on the benzene ring can impact biological activity, sometimes decreasing it. nih.gov Therefore, a common design strategy involves replacing or repositioning the nitro group or introducing other substituents to modulate the electronic and steric profile of the aromatic ring.

Similarly, the cyclohexyl group attached to the amide nitrogen plays a crucial role in defining the compound's lipophilicity and conformational flexibility. Modifications at this position, such as replacing the cyclohexyl ring with other cyclic or acyclic moieties, can alter the compound's solubility, membrane permeability, and binding affinity to target proteins. The amide linkage itself is a key structural feature, providing a site for hydrogen bonding, which is often critical for molecular recognition in biological systems.

Synthesis and Characterization of Substituted N-Cyclohexylbenzamides

The synthesis of this compound and its substituted derivatives is typically achieved through standard amidation reactions. A common method involves the reaction of a substituted benzoyl chloride with cyclohexylamine (B46788) in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amide can then be purified by recrystallization.

Characterization of these synthesized compounds relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the presence of the amide functional group, typically showing characteristic C=O and N-H stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the arrangement of protons and carbon atoms. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. For crystalline materials, single-crystal X-ray diffraction provides the definitive three-dimensional structure, revealing bond lengths, bond angles, and intermolecular interactions.

Modifications to the aromatic ring of N-cyclohexylbenzamide involve the introduction of various substituents to alter its electronic and steric properties. For example, research on related benzamide structures has explored the impact of electron-donating groups (like methyl) and other electron-withdrawing groups (like chloro) at different positions on the ring. researchgate.net

In one study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized. researchgate.net This work highlighted how the presence of both electron-donating (CH₃) and electron-withdrawing (NO₂) groups on the phenyl ring could significantly influence the compound's inhibitory activity against certain enzymes. researchgate.net The synthesis of such compounds often starts with a correspondingly substituted benzoic acid, which is then converted to the acid chloride before reaction with the desired amine.

Varying the N-substituent of the benzamide core allows for a systematic investigation of how the size, shape, and polarity of this group affect the compound's properties. For instance, replacing the cyclohexyl group with a methyl group to form N-methyl-4-nitrobenzamide would significantly decrease the lipophilicity. Conversely, synthesizing N,N-dicyclohexyl-4-nitrobenzamide would increase steric bulk around the amide nitrogen.

The synthesis of these N-substituted analogues follows similar principles of amidation. For N-methyl derivatives, methylamine (B109427) would be used instead of cyclohexylamine. For N,N-dicyclohexyl derivatives, dicyclohexylamine (B1670486) would be the starting amine. The characterization of these compounds would reveal changes in their spectroscopic signatures and physical properties compared to the parent this compound. For example, the ¹H NMR spectrum of an N-methyl derivative would show a characteristic singlet for the methyl protons.

Synthesis and Characterization of Thiourea (B124793) Analogues of this compound

Thiourea analogues of this compound, where the amide oxygen is replaced by a sulfur atom, represent a significant structural modification. Thioureas are known to have a wide range of biological activities and are also used as chelating agents for transition metals. nih.gov

The synthesis of N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea can be achieved by reacting 4-nitrobenzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in-situ isothiocyanate, which is then reacted with cyclohexylamine. nih.gov The resulting product can be purified by recrystallization. nih.gov

The characterization of these thiourea analogues reveals distinct structural features. In the crystal structure of N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea, the molecule is not planar. The nitro group is slightly twisted from the plane of the benzene ring, and the thioureido group is significantly twisted with respect to the benzene ring. nih.gov The cyclohexyl ring typically adopts a stable chair conformation. nih.gov Intermolecular interactions, such as N-H···S hydrogen bonds, are often observed, leading to the formation of dimeric structures in the solid state. nih.gov

| Compound | Synthesis Method | Key Structural Features | Intermolecular Interactions |

| N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea | Reaction of 4-nitrobenzoyl chloride, ammonium thiocyanate, and cyclohexylamine. nih.gov | Non-planar molecule, twisted nitro and thioureido groups, chair conformation of cyclohexyl ring. nih.gov | N-H···S hydrogen bonds forming centrosymmetric dimers, π–π stacking. nih.gov |

Coordination Chemistry of this compound-based Ligands

The amide and, more significantly, the thiourea derivatives of this compound can act as ligands, coordinating to metal ions to form complex structures. The oxygen, nitrogen, and sulfur atoms in these molecules can act as donor atoms. Thiourea derivatives, in particular, are well-known chelating agents. nih.gov

The synthesis of metal complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by techniques such as IR spectroscopy, which can show shifts in the C=O or C=S and N-H vibrational frequencies upon coordination to a metal. X-ray crystallography is invaluable for determining the precise coordination geometry and the nature of the metal-ligand bonds.

For example, N,N-disubstituted acylthioureas, which are structurally related to the thiourea analogues of this compound, have been shown to form complexes with metals like nickel(II) and copper(II), where the ligand chelates to the metal through the oxygen and sulfur atoms. eurjchem.com These complexes can exhibit interesting geometries and have potential applications in materials science, for instance, as single-source precursors for the deposition of metal sulfide (B99878) thin films. eurjchem.com The study of the coordination chemistry of these ligands opens up possibilities for creating new materials with tailored electronic and magnetic properties.

Applications in Advanced Materials and Chemical Sciences

Utilization as Molecular Probes in Chemical and Biological Systems

While the direct application of N-cyclohexyl-4-nitrobenzamide as a molecular probe is not extensively documented in publicly available research, the inherent characteristics of its constituent functional groups suggest a strong potential for such uses. The nitroaromatic group is a well-known fluorophore quencher and can participate in charge-transfer interactions, making it a candidate for sensing applications. The amide linkage provides a site for hydrogen bonding, which can be tailored for selective recognition of specific analytes.

Future research may focus on modifying the this compound scaffold to enhance its sensing capabilities. For instance, the incorporation of additional reporter groups or the strategic placement of other functional moieties could lead to the development of novel chemosensors for ions or small molecules. The cyclohexyl group can also be functionalized to tune the compound's solubility and biocompatibility for applications in biological systems.

Integration into Novel Hybrid Materials

The integration of this compound into novel hybrid materials represents a promising avenue for creating advanced functional materials. The presence of the reactive nitro group and the amide linkage allows for its incorporation into polymeric structures and metal-organic frameworks (MOFs).

In the context of polymer science, this compound can be utilized as a functional monomer or a pendant group. The nitro group can be chemically reduced to an amine, which can then serve as a reactive site for polymerization or for grafting onto existing polymer backbones. This approach can be used to synthesize polymers with tailored optical, electronic, or recognition properties. For example, the incorporation of the polar nitrobenzamide moiety could enhance the thermal stability and mechanical properties of the resulting polymer.

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid precursor to this compound, 4-nitrobenzoic acid, is a common ligand in MOF synthesis. By extension, this compound and its derivatives could be designed as more complex organic linkers. The cyclohexyl group could influence the porosity and dimensionality of the resulting framework, while the nitro group could serve as a post-synthetically modifiable handle to introduce other functionalities within the MOF pores.

| Potential Hybrid Material | Role of this compound | Potential Properties and Applications |

| Functionalized Polymers | Monomer or pendant group after reduction of the nitro group. | Enhanced thermal stability, tailored refractive index, materials for gas separation. |

| Metal-Organic Frameworks (MOFs) | As a modified organic linker. | Tunable porosity, platforms for catalysis, chemical sensing. |

| Composite Materials | As a functional filler. | Improved mechanical strength, non-linear optical properties. |

Contribution to Supramolecular Assembly and Crystal Engineering

The molecular structure of this compound is particularly well-suited for applications in supramolecular assembly and crystal engineering. The amide group is a robust hydrogen bond donor (N-H) and acceptor (C=O), capable of forming predictable and strong intermolecular interactions. These interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures.

The study of a closely related compound, N-cyclohexylbenzamide, reveals that the anti-disposition of the N-H and carbonyl groups facilitates the formation of N–H⋯O hydrogen bonds, leading to the creation of supramolecular chains. It is expected that this compound would exhibit similar hydrogen bonding patterns.

Below is a table summarizing the key structural features of this compound and their roles in supramolecular chemistry.

| Structural Feature | Type of Interaction | Role in Supramolecular Assembly |

| Amide group (-CONH-) | Strong hydrogen bonding (N-H···O) | Primary driver for the formation of chains and sheets. |

| Nitro group (-NO2) | Dipole-dipole interactions, weak hydrogen bonding | Influences crystal packing and stabilizes the supramolecular architecture. |

| Cyclohexyl ring | van der Waals forces, C-H···O/π interactions | Fills space efficiently and provides steric influence on the assembly. |

| Phenyl ring | π-π stacking, C-H···π interactions | Can lead to the formation of layered structures. |

By understanding and controlling these intermolecular forces, researchers can engineer co-crystals of this compound with other molecules to create materials with novel synergistic properties.

Future Research Directions and Unexplored Avenues for N Cyclohexyl 4 Nitrobenzamide Research

Development of Novel Catalytic Transformations

The amide bond in N-cyclohexyl-4-nitrobenzamide is a key functional group that can be the focal point for innovative catalytic research. Future investigations could explore the use of modern catalytic systems to either synthesize the molecule more efficiently or to use it as a scaffold for further chemical transformations.

One promising area is the application of nickel-based nanocatalysts . Recent studies have demonstrated the efficacy of nickel catalysts in the reductive amidation of esters with nitro compounds, offering a more step-economical and sustainable alternative to traditional methods. nih.gov Future work could focus on developing a nickel-catalyzed process for the direct synthesis of this compound from a suitable nitroarene and a cyclohexyl precursor, potentially under milder conditions and with higher atom economy.

Furthermore, photocatalysis represents a frontier in organic synthesis that could be applied to this compound. rsc.org Research into visible-light-induced modifications of the benzamide (B126) core or the cyclohexyl moiety could lead to novel derivatives with unique properties. For instance, photocatalytic C-H activation could enable the functionalization of specific positions on the cyclohexyl ring, a transformation that is challenging to achieve with conventional methods.

The development of novel catalysts with dual-metal cores also presents an exciting opportunity. sciencedaily.com These catalysts, featuring two metal ions working in concert, have shown remarkable efficiency in cross-coupling reactions. sciencedaily.com Tailoring such a catalyst for the synthesis of this compound could lead to significantly improved yields and selectivity, and potentially enable the use of less reactive starting materials.

Exploration of Advanced Synthetic Methodologies

Mechanochemistry , which utilizes mechanical force to induce chemical reactions, is a powerful tool for solvent-free synthesis. The successful synthesis of a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, via ball milling highlights the potential of this technique. mdpi.com Applying mechanochemistry to the synthesis of this compound could lead to a more environmentally friendly and efficient process, minimizing solvent waste and potentially increasing reaction rates.

The use of ultrasonic irradiation is another green synthetic method that has been successfully employed for the preparation of benzamide derivatives. researchgate.net This technique can accelerate reaction times and improve yields in the direct condensation of benzoic acids and amines. researchgate.net Investigating the ultrasonic-assisted synthesis of this compound is a logical next step.

Furthermore, developing synthetic routes in aqueous media would be a significant advancement in the sustainable production of this compound. researchgate.net Research has shown the feasibility of synthesizing N-substituted amides from nitroarenes in water, which avoids the use of hazardous organic solvents. researchgate.net Adapting these methods for this compound would be a key objective for future research.

Finally, the direct synthesis from nitroarenes as amino sources is a rapidly developing area. researchgate.net These methods bypass the need for the pre-reduction of the nitro group, leading to more atom-efficient and streamlined processes. researchgate.net Exploring one-pot reductive amidation protocols starting from 4-nitrobenzoic acid or a related nitroarene could significantly simplify the synthesis of this compound.

Enhanced Computational Modeling and Predictive Studies for Design

Computational chemistry offers a powerful lens through which to predict the properties and design novel derivatives of this compound. Future research should leverage advanced computational tools to guide synthetic efforts and explore potential applications.

Density Functional Theory (DFT) can be employed to perform detailed in-silico analyses of the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net Such studies can provide valuable insights into its conformational preferences and the nature of its frontier molecular orbitals, which can inform the design of new catalysts and reaction conditions. researchgate.net For instance, DFT calculations could help in understanding the mechanism of potential photocatalytic reactions involving the compound.

Quantitative Structure-Activity Relationship (QSAR) studies, guided by computational descriptors, can be used to predict the biological activity of novel derivatives. researchgate.net By establishing a mathematical relationship between the structural features of a series of this compound analogs and their activities, researchers can rationally design new compounds with enhanced properties, for example, as potential enzyme inhibitors or signaling pathway modulators. researchgate.netnih.gov

Molecular docking simulations are another crucial tool for predicting the binding affinity and mode of interaction of this compound derivatives with specific biological targets. nih.gov This approach can be used to screen virtual libraries of compounds and prioritize those with the highest potential for further experimental investigation. researchgate.net For example, docking studies could explore the potential of these molecules to interact with the active sites of enzymes implicated in various diseases. The design of morphine derivatives with altered pKa values for targeted binding in different pH environments showcases the power of computational design. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique combination of a rigid nitroaromatic ring and a flexible cyclohexyl group in this compound makes it an intriguing building block for the development of novel functional organic materials.

The principles of supramolecular chemistry could be applied to create self-assembling systems based on this molecule. deliuslab.comuni-mainz.de The amide functionality provides a hydrogen bonding site, which, in concert with other non-covalent interactions, could drive the formation of well-defined nanostructures such as nanofibers or gels. deliuslab.com These materials could have applications in areas like drug delivery or tissue engineering.

Furthermore, this compound could serve as a precursor for the synthesis of materials for energy conversion and storage . deliuslab.com The nitro group can be chemically modified to introduce other functionalities, potentially leading to the creation of novel organic semiconductors or components for dye-sensitized solar cells. imdea.orgacademiclabs.com Research in this area would involve close collaboration between synthetic organic chemists and materials scientists to design, synthesize, and characterize these new materials.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclohexyl-4-nitrobenzamide, and how can reaction conditions be systematically optimized?

- Methodology :

- Amidation Reaction : Start with 4-nitrobenzoyl chloride and cyclohexylamine in anhydrous dichloromethane under nitrogen. Use triethylamine (TEA) as a base to scavenge HCl. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Typical yields range from 70–85% after recrystallization from ethanol .

- Optimization : Vary solvent polarity (e.g., THF vs. DCM), temperature (0°C to reflux), and stoichiometry (1:1.2 molar ratio of acid chloride to amine). Characterize intermediates via H NMR to confirm amide bond formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Structural Analysis :

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., nitro group at C4, cyclohexylamide at C1). IR spectroscopy identifies key bands: at ~1520 cm, at ~1660 cm .

- X-ray Crystallography : Grow single crystals via slow evaporation from ethanol. Refine structures using SHELXL (e.g., C14H18N2O3, space group , ). Analyze torsion angles to confirm conformational stability of the cyclohexyl group .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during phase determination?

- Refinement Workflow :

Data Collection : Use Mo-Kα radiation () to collect intensity data up to .

Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson-based phasing. For twinned crystals, use the TWIN/BASF commands in SHELXL .

Validation : Check for residual electron density peaks (>0.5 e/Å) near the nitro group, which may indicate partial disorder. Apply restraints to anisotropic displacement parameters (ADPs) for the cyclohexyl ring .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound under reductive or nucleophilic conditions?

- Experimental Design :

- Reduction Studies : Treat the compound with H/Pd-C in ethanol to reduce the nitro group to an amine. Monitor via LC-MS ( shift from 290.70 to 262.75). Compare reaction rates with meta-substituted analogs to assess electronic effects .

- Nucleophilic Substitution : React with NaN in DMF at 80°C. Use N NMR to track azide incorporation. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for nitro displacement .

Q. How can researchers resolve contradictions in reported crystallographic parameters for N-substituted benzamides?

- Data Reconciliation :

- Compare lattice parameters (e.g., unit cell dimensions, space group) across studies. For example, N-cyclohexyl-3-fluorobenzamide (, ) vs. This compound (, ) .

- Use Mercury Software to overlay structures and identify steric clashes or hydrogen-bonding variations. Validate thermal motion parameters (B-factors) via R cross-validation .

Q. What strategies are recommended for assessing the biological activity of this compound in medicinal chemistry applications?

- Bioactivity Profiling :

- Enzyme Inhibition : Screen against tyrosine kinases or proteases using fluorescence polarization assays. IC values <10 μM suggest therapeutic potential .

- Cellular Uptake : Radiolabel the compound with C and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting. Correlate lipophilicity (logP) with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。